molecular formula C31H42O7SSi B1405458 Toluene-4-sulfonic acid 2-(2-{2-[2-(tert-butyldiphenylsilanyloxy)-ethoxy]-ethoxy}-ethoxy)-ethyl ester CAS No. 859385-34-5

Toluene-4-sulfonic acid 2-(2-{2-[2-(tert-butyldiphenylsilanyloxy)-ethoxy]-ethoxy}-ethoxy)-ethyl ester

Cat. No. B1405458
M. Wt: 586.8 g/mol
InChI Key: NIIQPCHCLQJEKS-UHFFFAOYSA-N
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Description

“Toluene-4-sulfonic acid 2-(2-{2-[2-(tert-butyldiphenylsilanyloxy)-ethoxy]-ethoxy}-ethoxy)-ethyl ester” is a novel fluorescent labeling reagent . It has been designed and synthesized for the purpose of labeling fatty acids .


Synthesis Analysis

This compound was synthesized successfully and used to label twenty-six fatty acids (C5–C30) in the presence of K2CO3 catalyst in N,N-dimethylformamide solvent . The reaction conditions were optimized by employing a three-factor, three-level Box–Behnken design .


Chemical Reactions Analysis

The compound was used as a reagent to label twenty-six fatty acids (C5–C30) successfully . The derivatives were sufficiently stable to be efficiently analyzed by high-performance liquid chromatography with fluorescence detection .


Physical And Chemical Properties Analysis

While specific physical and chemical properties of this compound are not available, it’s known that p-Toluenesulfonic acid, from which this compound is derived, is a white, extremely hygroscopic solid that is soluble in water, alcohols, and other polar organic solvents .

Scientific Research Applications

Transformation in Chemical Reactions

  • A study by Kulinkovich et al. (1988) discusses the transformation of alkyl esters in the presence of toluene and p-toluene sulfonic acid, leading to the formation of substituted furanones and furans, showcasing the compound's role in complex chemical transformations (Kulinkovich, Tishchenko, & Romashin, 1988).

Analytical Chemistry and Chromatography

  • Dong et al. (2018) utilized a derivative of toluene-4-sulfonic acid for the sensitive determination of free fatty acids in biological samples, highlighting its application in analytical chemistry and chromatography (Dong, Liu, & Chen, 2018).

Catalysis in Esterification

  • The work by Lacaze-Dufaure and Mouloungui (2000) explores the use of para-toluene sulfonic acid (a related compound) in catalyzing esterification reactions, indicating its potential in facilitating chemical synthesis (Lacaze-Dufaure & Mouloungui, 2000).

Synthesis of Novel Compounds

  • A study by Liao et al. (2007) describes the synthesis of a dipeptide derivative using N-methyl-l-leucine benzyl ester toluene sulfonic acid, demonstrating the compound's utility in synthesizing novel chemical entities (Liao, Xu, Xu, & Dong, 2007).

Surface Activity and Surfactant Synthesis

  • Research by Wang Xuechuan (2012) shows the synthesis and modification of hydroxyl-terminated hyperbranched polymers using p-toluene sulfonic acid as a catalyst, indicating applications in creating surfactants (Wang Xuechuan, 2012).

properties

IUPAC Name

2-[2-[2-[2-[tert-butyl(diphenyl)silyl]oxyethoxy]ethoxy]ethoxy]ethyl 4-methylbenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H42O7SSi/c1-27-15-17-28(18-16-27)39(32,33)37-25-23-35-21-19-34-20-22-36-24-26-38-40(31(2,3)4,29-11-7-5-8-12-29)30-13-9-6-10-14-30/h5-18H,19-26H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIIQPCHCLQJEKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCCOCCO[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H42O7SSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

586.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Toluene-4-sulfonic acid 2-(2-{2-[2-(tert-butyldiphenylsilanyloxy)-ethoxy]-ethoxy}-ethoxy)-ethyl ester

Synthesis routes and methods

Procedure details

To a solution of 10 (1.06 g, 2.46 mmol) in 30 mL of CH2Cl2 was added triethylamine (0.62 mL, 4.45 mmol). 4-Toluenesulfonyl chloride (TsCl, 567 mg, 2.97 mmol) was added to this solution in one portion at 0° C., and the mixture was stirred at under Ar for 24 h allowing it to warm to room temperature slowly. The reaction was quenched by pouring into a mixture of water (100 mL) and chloroform (70 mL), separated organic layer, and the aqueous layer was further extracted with chloroform (100 mL). The combined organic layers were dried over sodium sulfate (Na2SO4) and concentrated. The crude product was chromatographed (SiO2, gradient, hexane/EtOAc 5:1 to 2:1) to give 1.08 g (1.85 mmol, 75%) of 11 as a clear colorless oil. Rf 0.65 (hexane/EtOAc 1:1); 1H NMR (400 MHz, CDCl3) 7.79 (d, 2H, J=8.3 Hz, H-2 of tosyl), 7.68 (m, 4H, H-2 of phenyl), 7.44-7.35 (m, 6H, H-3 and H-4 of phenyl), 7.32 (d, 2H, J=8.7 Hz, H-3 of tosyl), 4.14 (t, 2H, J=4.9 Hz, TsOCH2CH2), 3.80 (t, 2H, J=5.3 Hz, CH2OSi), 3.66 (t, 2H, J=4.9 Hz, TsOCH2CH2), 3.64-3.54 (m, 10H, (OCH2CH2)2OCH2CH2OSi), 2.43 (s, 3H, CH3 of tosyl), 1.04 (s, 9H, C(CH3)3); MS (ESI) Calcd for C31H42O7SSiNa (M+Na+): 609.2. Found: 609.2.
Name
Quantity
1.06 g
Type
reactant
Reaction Step One
Quantity
0.62 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
567 mg
Type
reactant
Reaction Step Two
Name
Yield
75%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Toluene-4-sulfonic acid 2-(2-{2-[2-(tert-butyldiphenylsilanyloxy)-ethoxy]-ethoxy}-ethoxy)-ethyl ester
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Toluene-4-sulfonic acid 2-(2-{2-[2-(tert-butyldiphenylsilanyloxy)-ethoxy]-ethoxy}-ethoxy)-ethyl ester
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Toluene-4-sulfonic acid 2-(2-{2-[2-(tert-butyldiphenylsilanyloxy)-ethoxy]-ethoxy}-ethoxy)-ethyl ester
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Toluene-4-sulfonic acid 2-(2-{2-[2-(tert-butyldiphenylsilanyloxy)-ethoxy]-ethoxy}-ethoxy)-ethyl ester
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Toluene-4-sulfonic acid 2-(2-{2-[2-(tert-butyldiphenylsilanyloxy)-ethoxy]-ethoxy}-ethoxy)-ethyl ester
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Toluene-4-sulfonic acid 2-(2-{2-[2-(tert-butyldiphenylsilanyloxy)-ethoxy]-ethoxy}-ethoxy)-ethyl ester

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